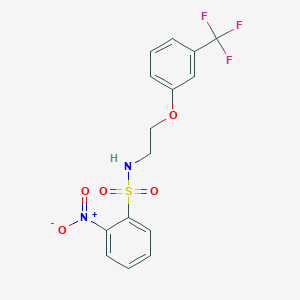

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a sulfonamide derivative, which are known for their wide range of medicinal applications . It also contains a trifluoromethyl group, which is often found in pharmaceuticals and agrochemicals due to its ability to improve chemical stability and lipophilicity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with an amine . Trifluoromethyl groups can be introduced using various methods, such as the use of trifluoromethyl trimethylsilane .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the nitro group could be reduced to an amine, and the sulfonamide could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .科学的研究の応用

Transformations and Reactions

Transformation of Aromatic Compounds

Nitrosomonas europaea has been shown to transform a variety of substituted benzenes, including nitrobenzene, into more oxidized products. This process involves the oxidation of substituents without separation from the benzene ring, indicating the potential of specific sulfonamides in bioremediation or organic synthesis processes (Keener & Arp, 1994).

Synthesis of Nitro-(pentafluorosulfanyl)phenols

Para- and meta-nitro-(pentafluorosulfanyl)benzenes react with cumyl hydroperoxide anions in liquid ammonia to form nitro-(pentafluorosulfanyl)phenols, showcasing a method for introducing sulfonamide groups into aromatic rings (Beier & Pastýříková, 2011).

Synthesis of 2H-Indazoles

N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides can be converted into 2H-indazoles through base-catalyzed tandem carbon-carbon followed by nitrogen-nitrogen bond formations. This highlights the versatility of these compounds in synthesizing nitrogen-containing heterocycles (Bouillon et al., 2008).

Chemical Space Mining

Benzenesulfonamides prepared from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been used as key intermediates in chemical transformations. This showcases their application in creating a diverse array of privileged scaffolds (Fülöpová & Soural, 2015).

Analytical and Synthetic Applications

Spectroscopic Characterization and Antimicrobial Activity

The synthesis and characterization of N-(2-aminophenyl)benzenesulfonamide derivatives have been analyzed for their antimicrobial activity, providing a pathway for the development of novel antimicrobial agents (Demircioğlu et al., 2018).

Directed Metalation Group (DMG) Applications

Benzenesulfonamide serves as a powerful DMG, with applications in ortho metalation methodologies leading to the synthesis of various heterocyclic compounds. This emphasizes its role in facilitating complex organic syntheses (Familoni, 2002).

作用機序

Mode of Action

It is known that nitro compounds can undergo various reactions, including reduction, substitution, and oxidation .

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions, but the specific pathways influenced by this compound are yet to be determined .

Result of Action

As a newly synthesized compound, further studies are needed to understand its impact at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and how stable it is in different environments .

将来の方向性

特性

IUPAC Name |

2-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O5S/c16-15(17,18)11-4-3-5-12(10-11)25-9-8-19-26(23,24)14-7-2-1-6-13(14)20(21)22/h1-7,10,19H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNQOLJULGSRLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)

![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)

![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)

![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)